2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity It belongs to the class of quinones, which are characterized by a six-membered ring with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione typically involves the bromination and nitration of a suitable precursor. One common method involves the bromination of 5-methyl-1,4-benzoquinone followed by nitration. The reaction conditions often include the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which have applications in different chemical processes and industries .
Scientific Research Applications
2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. It can act as an electron acceptor, participating in redox reactions. At low concentrations, it inhibits the reduction of conventional hydrophilic electron acceptors, likely acting as a plastoquinone antagonist. At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Dibromothymoquinone: Similar in structure, it also acts as an electron acceptor and has applications in photosynthesis research.
6PPD-quinone: Another related compound, known for its use in the rubber industry and its environmental impact.
Uniqueness
2,3-Dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and nitro groups makes it particularly reactive and useful in various synthetic applications .
Properties
CAS No. |
89883-14-7 |
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Molecular Formula |
C7H3Br2NO4 |
Molecular Weight |
324.91 g/mol |
IUPAC Name |
2,3-dibromo-5-methyl-6-nitrocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H3Br2NO4/c1-2-5(10(13)14)7(12)4(9)3(8)6(2)11/h1H3 |
InChI Key |
PPQBAJNVZBDLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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